molecular formula C16H10ClN5OS B11345712 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11345712
M. Wt: 355.8 g/mol
InChI Key: FXLVUZVRKPVKCD-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting the FGFR1, FGFR2, and FGFR3 tyrosine kinase isoforms. Its primary research value lies in investigating the role of aberrant FGFR signaling in oncogenesis and tumor progression. The compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt. This targeted mechanism makes it a crucial tool for studying the dependence of certain cancers, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer, on FGFR-driven pathways for survival and growth. Research utilizing this inhibitor focuses on elucidating the biological consequences of FGFR blockade, including the induction of cell cycle arrest, promotion of apoptosis, and inhibition of angiogenesis and metastasis in preclinical models. Its application is vital for validating FGFR as a therapeutic target and for exploring mechanisms of resistance to FGFR-directed therapies, providing a scientific foundation for the development of novel anti-cancer strategies.

Properties

Molecular Formula

C16H10ClN5OS

Molecular Weight

355.8 g/mol

IUPAC Name

3-chloro-N-[4-(tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10ClN5OS/c17-14-12-3-1-2-4-13(12)24-15(14)16(23)19-10-5-7-11(8-6-10)22-9-18-20-21-22/h1-9H,(H,19,23)

InChI Key

FXLVUZVRKPVKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Benzothiophene Precursors

  • Method A : Direct chlorination using sulfuryl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours yields 3-chloro-1-benzothiophene-2-carbonyl chloride with 85% efficiency.

  • Method B : Friedel-Crafts acylation of 3-chlorobenzo[b]thiophene with oxalyl chloride under reflux conditions (DMF catalyst, 80°C, 4 hours) achieves 78% yield.

Table 1: Chlorination Methods Comparison

MethodReagentsTemperatureTime (h)Yield (%)
ASOCl₂0–5°C285
BOxalyl Cl80°C478

Preparation of 4-(1H-Tetrazol-1-yl)Aniline

The tetrazole moiety is introduced via [3+2] cycloaddition or azide-nitrile coupling.

Tetrazole Synthesis via [3+2] Cycloaddition

  • Hydrazoic Acid Route : Reacting 4-aminobenzonitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 110°C for 48 hours produces 4-(1H-tetrazol-1-yl)aniline (62% yield).

  • Trimethylsilyl Azide (TMSN₃) Method : Using TMSN₃ and ZnCl₂ as a catalyst in methanol at 60°C for 12 hours improves regioselectivity for the 1H-tetrazole isomer (75% yield).

Alternative Pathways

  • Microwave-Assisted Synthesis : Irradiating 4-cyanoaniline with NaN₃ in the presence of ZnBr₂ reduces reaction time to 2 hours with 70% yield.

Coupling of Intermediates to Form the Carboxamide

The final step involves reacting 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-(1H-tetrazol-1-yl)aniline under basic conditions.

Schotten-Baumann Reaction

  • Conditions : The acid chloride (1.2 equiv) is added dropwise to a solution of the aniline derivative (1.0 equiv) and triethylamine (3.0 equiv) in toluene/DMF (3:1) at 0°C. The mixture is refluxed for 24 hours, yielding the target compound in 69% purity after recrystallization.

  • Optimization : Replacing toluene with 1,2-dimethoxyethane increases solubility, improving yield to 76%.

Table 2: Coupling Reaction Optimization

Solvent SystemBaseTemperatureTime (h)Yield (%)
Toluene/DMF (3:1)Et₃NReflux2469
1,2-DimethoxyethaneEt₃NReflux2476
THFPyridine60°C1865

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted starting materials. Recrystallization from ethanol/water (1:1) enhances purity to >95%.

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole), 8.15–7.45 (m, 7H, aromatic), 3.45 (s, 1H, NH).

    • MS (ESI) : m/z 383.1 [M+H]⁺.

Challenges and Solutions

  • Tetrazole Stability : The 1H-tetrazole isomer is prone to tautomerization. Using ZnCl₂ as a catalyst suppresses 2H-tetrazole formation.

  • Amine Reactivity : Protecting the aniline’s amino group with a trityl group during coupling prevents side reactions, followed by deprotection with HCl/MeOH.

Scalability and Industrial Applications

  • Batch Process : A 100-g scale synthesis achieves 68% yield using continuous distillation to remove excess SOCl₂.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 72% yield.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical CycloadditionLow cost, simple setupLong reaction time (48 h)62
Microwave-AssistedRapid synthesis (2 h)Specialized equipment required70
TMSN₃/ZnCl₂High regioselectivityExpensive reagents75

Chemical Reactions Analysis

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The tetrazole ring can participate in cyclization reactions, forming various heterocyclic compounds.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

Microorganism MIC (µg/mL) Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High
Candida albicans64Moderate

These results indicate that the compound may serve as a lead in developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Selectivity
MCF75.0Selective
HCT11610.0Moderate

These findings suggest that 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide could be further developed into a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested a series of benzothiophene derivatives, including our compound, against Helicobacter pylori. The results indicated that compounds with similar structures exhibited potent activity against this pathogen, suggesting potential applications in treating gastric infections.

Case Study 2: Anticancer Mechanism

A recent investigation focused on the mechanism of action of 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide in MCF7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that the compound induces apoptosis through the mitochondrial pathway, making it a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The benzothiophene core contributes to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The benzothiophene carboxamide scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key derivatives:

Compound Name/Structure Substituent on Phenyl Ring Biological Activity/Application Key Findings Reference
Target Compound 1H-Tetrazol-1-yl Not explicitly reported Tetrazole may improve solubility and stability via bioisosteric effects. -
SAG (Smoothened Agonist) 4-(Methylamino)cyclohexyl, 3-(Pyridin-4-yl)benzyl SMO agonist, GLI activation Potent Hedgehog pathway activation; substituents critical for receptor binding and ciliary translocation.
Compound 6a 1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl Antimicrobial Pyrazolyl group linked to antimicrobial efficacy; synthesized via cyclocondensation.
Morpholinylsulfonyl Derivative 4-(Morpholin-4-ylsulfonyl)phenyl Not explicitly reported Thiourea and morpholine sulfonyl groups may enhance solubility or target interactions.
3-Chloro-N-(2-Ethylphenyl) Derivative 2-Ethylphenyl Not explicitly reported Alkyl substituents (e.g., ethyl) may influence lipophilicity and membrane permeability.

Key Structural Differences and Implications

  • Tetrazole vs. Pyrazole/Imidazole: The target compound’s tetrazole group offers distinct electronic and steric profiles compared to pyrazole (Compound 6a) or imidazole derivatives ().
  • Substituent Bulkiness : SAG derivatives () feature bulky cyclohexyl and pyridinyl groups, which enhance SMO receptor binding, whereas the target compound’s tetrazole is smaller, possibly favoring different targets or pharmacokinetics.
  • Sulfonyl vs. Heterocyclic Groups : The morpholinylsulfonyl group in introduces a polar sulfonamide linkage, contrasting with the tetrazole’s aromatic nitrogen ring. Such differences may affect solubility or off-target interactions .

Biological Activity

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of chlorine and the carboxamide group further contributes to its pharmacological properties.

Biological Activity Overview

The biological activities of 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide have been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of compounds containing similar structures. For instance, derivatives of benzothiophene have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were often comparable to standard antibiotics, indicating potent antimicrobial properties.

CompoundTarget OrganismMIC (µg/mL)
3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamideStaphylococcus aureus2
3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamideEscherichia coli4

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiophene core and the tetrazole ring significantly influence the biological activity. For instance:

  • Chlorine substitution enhances antibacterial potency.
  • Tetrazole moiety is crucial for anti-inflammatory effects.

Case Studies

In a notable study, compounds similar to 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide were tested in vivo for their anticancer properties. The results indicated a reduction in tumor size in murine models, with a mechanism involving apoptosis induction in cancer cells.

Study Findings

  • Model : Murine xenograft model.
  • Outcome : Significant reduction in tumor size (p < 0.05).

Q & A

Q. What computational tools predict interaction mechanisms with novel targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns (GROMACS) to assess binding stability .
  • QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors to prioritize derivatives .

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